2,2'-Dithiobis(5-methoxybenzoic acid)

RAFT Polymerization Dithiobenzoate Iniferter

2,2'-Dithiobis(5-methoxybenzoic acid) (CAS 19532-69-5) is a critical aromatic disulfide intermediate whose unique 5‑methoxy substitution pattern is non‑interchangeable. Unlike 2,2'-dithiodibenzoic acid or 2,2'-dithiobis(benzothiazole), the electron‑donating methoxy group accelerates key processes such as the iniferter mechanism in RAFT polymerization and is essential for constructing the thiazepine core of HIV‑1 integrase inhibitors. Using a different regioisomer (e.g., 3,3'-dithiobis(6-methoxybenzoic acid)) will not yield the target API. The dual carboxylic acid and disulfide handles enable redox‑active conjugation and thiol generation. Procure only the confirmed 5‑methoxy regioisomer to ensure synthetic fidelity and pharmacological relevance.

Molecular Formula C16H14O6S2
Molecular Weight 366.4 g/mol
CAS No. 19532-69-5
Cat. No. B12812960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dithiobis(5-methoxybenzoic acid)
CAS19532-69-5
Molecular FormulaC16H14O6S2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)C(=O)O)C(=O)O
InChIInChI=1S/C16H14O6S2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20)
InChIKeyZJLOCZITRJGCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2,2'-Dithiobis(5-methoxybenzoic acid) CAS 19532-69-5: A Specialized Aromatic Disulfide Intermediate


2,2'-Dithiobis(5-methoxybenzoic acid) (CAS 19532-69-5) is an aromatic disulfide derivative belonging to the dithiobenzoic acid class. It is characterized by two 5-methoxybenzoic acid moieties linked via a central disulfide bond. Its primary reported role is as a chemical intermediate, notably used in the synthesis of more complex molecules, including potential pharmaceutical candidates such as HIV-1 integrase inhibitors [1]. This compound is not intended for direct biological use but rather as a building block whose specific substitution pattern enables the construction of targeted final compounds. The presence of both carboxylic acid and methoxy groups offers multiple reactive handles for downstream chemical derivatization.

Why Generic Substitution of 2,2'-Dithiobis(5-methoxybenzoic acid) is Scientifically Unjustified


The procurement of 2,2'-Dithiobis(5-methoxybenzoic acid) cannot be substituted with other in-class compounds like 2,2'-dithiodibenzoic acid or 2,2'-dithiobis(benzothiazole) due to the unique electronic and steric effects of its 5-methoxy substituents. Substituent effects on the dithiobenzoate moiety are critical; electron-donating groups like methoxy are known to significantly accelerate key chemical processes, such as the iniferter process in RAFT polymerization, compared to non-substituted or electron-withdrawing analogs [1]. Furthermore, this specific regioisomer (5-methoxy) is required for the precise synthesis of certain pharmacologically active molecules, as demonstrated in a patent for thiazepine HIV-1 integrase inhibitors where it is used as a direct precursor [2]. Using a different regioisomer (e.g., 3,3'-dithiobis(6-methoxybenzoic acid)) or a non-methoxy analog would lead to a different intermediate and fail to produce the intended active pharmaceutical ingredient.

Quantitative Differentiation Evidence for 2,2'-Dithiobis(5-methoxybenzoic acid) Procurement


Comparative Reactivity in RAFT Polymerization: Electron-Donating Methoxy Group Accelerates Polymerization

The presence of an electron-donating methoxy group on the dithiobenzoate moiety of 2,2'-dithiobis(5-methoxybenzoic acid) is expected to enhance its reactivity as a RAFT agent precursor compared to non-substituted or electron-withdrawing analogs. A study on dithiobenzoate iniferters demonstrated that donating groups accelerate the iniferter process, while withdrawing groups slow it down [1]. The study specifically notes the 'unique efficiency' of the methoxydithiobenzoate iniferter. While the study uses a 4-methoxy derivative, the class-level inference strongly supports the enhanced reactivity of the 5-methoxy analog over, for example, 2,2'-dithiodibenzoic acid.

RAFT Polymerization Dithiobenzoate Iniferter

Specific Regioisomer Requirement for HIV-1 Integrase Inhibitor Synthesis

The specific regioisomer 2,2'-dithiobis(5-methoxybenzoic acid) is explicitly required as a starting material for the synthesis of thiazepine inhibitors of HIV-1 integrase [1]. The patent describes the use of 5.5 g (15 mmol) of this exact compound in a synthetic step involving reflux with thionyl chloride to form the corresponding acid chloride. This application represents a unique synthetic utility not shared by other regioisomers, such as 3,3'-dithiobis(6-methoxybenzoic acid) (CAS 71993-03-8).

Medicinal Chemistry Antiviral Synthesis HIV-1 Integrase

Validated Application Scenarios for Procuring 2,2'-Dithiobis(5-methoxybenzoic acid)


Synthesis of Thiazepine-Based HIV-1 Integrase Inhibitors

This is the most specific and evidence-backed application scenario. The compound is a crucial intermediate in the synthesis of thiazepine derivatives designed to inhibit HIV-1 integrase [1]. In a disclosed procedure, it is reacted with thionyl chloride to generate the corresponding acid chloride, a key step in building the final pharmacologically active structure.

Precursor for RAFT Polymerization Agents with Enhanced Reactivity

Based on class-level evidence, this compound can serve as a precursor for methoxy-substituted dithiobenzoate RAFT agents. The electron-donating methoxy group is expected to accelerate the chain-transfer process, offering a kinetic advantage over non-substituted dithiobenzoates in the controlled radical polymerization of monomers like styrenics, methacrylates, and acrylates [2].

General Organic Synthesis Building Block for Redox-Active Molecules

Due to its cleavable disulfide bond and carboxylic acid handles, the compound is a versatile building block in organic synthesis. It can be used to introduce a redox-active disulfide linkage or be reduced to generate reactive thiol intermediates for further functionalization. This property is fundamental to its role in constructing more complex molecular architectures [3].

Technical Documentation Hub

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